Isorotenone
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Overview
Description
LSM-2115 is a member of rotenones.
Scientific Research Applications
Insecticidal Activity
Isorotenone, as a derivative of rotenone, exhibits significant insecticidal activities. Studies have shown that this compound and 2-rotenone nicotinate are comparable to rotenone in their effectiveness against Musca domestica, highlighting their potential as environmentally benign insecticides with low resistance development (Liu Zhicheng et al., 2018).
Biochemistry and Physiology in Plants
Research into the biochemistry and physiology of foliar isoprene production, to which this compound is related, reveals that isoprene is formed via the 1-deoxy-D-xylulose-5-phosphate pathway in chloroplasts. Isoprene plays a protective role in plants, particularly at high temperatures, safeguarding thylakoids from damage. This suggests potential applications of this compound in understanding plant responses to environmental stress (B. Logan et al., 2000).
Plant Development and Stress Response
The role of apocarotenoids, which include this compound, has been explored in plant growth, development, and stress response. Apocarotenoids like this compound are involved in the synthesis of key phytohormones and signaling molecules, impacting plant architecture and responses to environmental stress (A. Felemban et al., 2019).
Emerging Roles in Mammals
The study of nonretinoid apocarotenoids, such as this compound, in mammals highlights their potential regulatory impact on various critical cellular functions. This research opens the door to understanding how this compound might influence mammalian health, particularly in relation to the ingestion of carotenoid-rich foods (E. Harrison & L. Quadro, 2018).
Properties
CAS No. |
549-22-4 |
---|---|
Molecular Formula |
C23H22O6 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-9,11,20-21H,10H2,1-4H3/t20-,21+/m1/s1 |
InChI Key |
DJDRQIXLFYUYAA-RTWAWAEBSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC |
SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
Canonical SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
549-22-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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